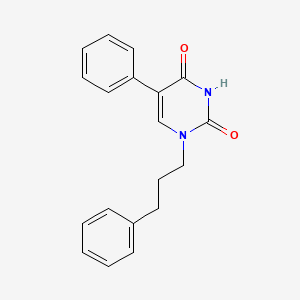
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with benzylidenehydrazinyl, chloro, and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one typically involves the reaction of 4-chloro-2-phenyl-pyridazin-3-one with benzylidenehydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which can be used in pharmaceuticals and agrochemicals.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one exerts its effects is primarily through the inhibition of specific enzymes and molecular pathways. For instance, in cancer cells, the compound may inhibit matrix metalloproteinases, kinases, and anti-apoptotic proteins, leading to reduced cell proliferation and increased apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Benzylidenehydrazinyl)-4-methylthiazole: Another compound with a benzylidenehydrazinyl group, but with a thiazole core instead of a pyridazinone core.
4-Chloro-2-phenyl-pyridazin-3-one: The parent compound without the benzylidenehydrazinyl substitution.
Uniqueness
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylidenehydrazinyl group enhances its potential as an anticancer agent, while the chloro and phenyl groups contribute to its versatility in organic synthesis.
Propriétés
Formule moléculaire |
C17H13ClN4O |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
5-(2-benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H13ClN4O/c18-16-15(21-19-11-13-7-3-1-4-8-13)12-20-22(17(16)23)14-9-5-2-6-10-14/h1-12,21H |
Clé InChI |
FMXRXTKXBULNFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


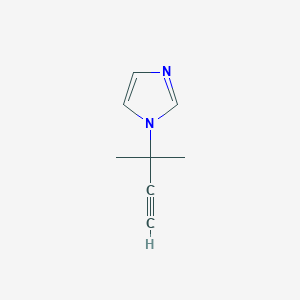
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)

![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)
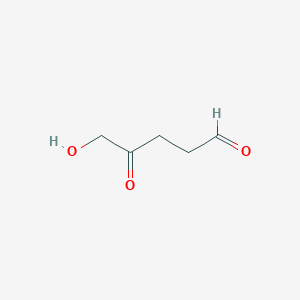
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
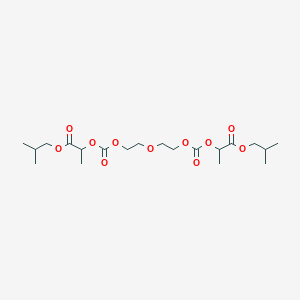
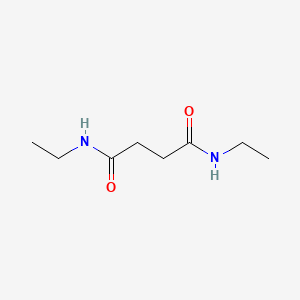
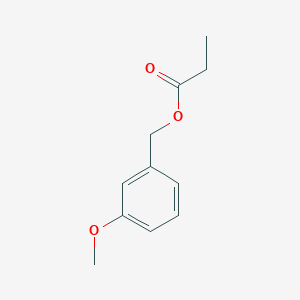
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)
